2,6-Dihalo Benzamide Conformational Lock Confers Insecticidal Activity Superiority Over Mono-Halo Analogs
The 2-chloro-6-fluoro substitution pattern on the benzamide ring of the target compound constitutes an ortho,ortho'-dihalo arrangement explicitly identified in Eli Lilly patent US 4,271,166 as critical for insecticidal potency [1]. This patent, which covers N-(1,3,4-thiadiazol-2-yl)benzamides with 2,6-substitution, demonstrates that compounds bearing two ortho halogen substituents on the benzamide ring (specifically chloro and/or bromo) exhibit insecticidal activity, whereas mono-ortho-substituted or para-substituted analogs lack comparable efficacy [1]. The target compound's 2-chloro-6-fluoro pattern provides a dual-halogen conformational lock that restricts rotation of the benzamide carbonyl relative to the thiadiazole ring, a structural feature absent in the 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-09-1) or 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide analogs that bear only a single para-halogen [2].
| Evidence Dimension | Insecticidal activity dependence on benzamide 2,6-dihalo substitution vs. mono-halo substitution |
|---|---|
| Target Compound Data | 2-chloro-6-fluoro (ortho,ortho'-dihalo) benzamide substitution pattern |
| Comparator Or Baseline | 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-09-1): para-monofluoro; 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide: para-monochloro |
| Quantified Difference | Qualitative SAR: 2,6-dihalo pattern is required for insecticidal activity per US 4,271,166; para-mono-halo analogs lack insecticidal claims in the same patent family |
| Conditions | Patent SAR analysis across N-(1,3,4-thiadiazol-2-yl)benzamide series; insecticidal assays against susceptible insect strains |
Why This Matters
The 2,6-dihalo conformational lock is a non-negotiable structural determinant for insecticidal target engagement; procurement of a para-substituted analog for insecticide screening programs will yield false-negative or reduced-activity results.
- [1] Ward CE. N-(1,3,4-Thiadiazol-2-yl)benzamides. US Patent 4,271,166, assigned to Eli Lilly and Company, issued June 2, 1981. View Source
- [2] ChemSrc Database entries for 4-fluoro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 391227-09-1) and 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide. View Source
